molecular formula C8H10BNO2 B13676432 (6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid

(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid

Cat. No.: B13676432
M. Wt: 162.98 g/mol
InChI Key: ICFDMRKHEJACGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid is a boronic acid derivative that features a cyclopenta[b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of cyclopentenopyridine analogues, which are oxidized using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C . This method provides high yield and excellent chemoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic systems are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules . The compound’s structure allows it to participate in various chemical reactions, facilitating the formation of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and allows for its use in cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential drug candidates.

Properties

Molecular Formula

C8H10BNO2

Molecular Weight

162.98 g/mol

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyridin-4-ylboronic acid

InChI

InChI=1S/C8H10BNO2/c11-9(12)7-4-5-10-8-3-1-2-6(7)8/h4-5,11-12H,1-3H2

InChI Key

ICFDMRKHEJACGC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2CCCC2=NC=C1)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.